molecular formula C11H13ClF4OSi B2639682 (2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane CAS No. 2185840-33-7

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

Cat. No.: B2639682
CAS No.: 2185840-33-7
M. Wt: 300.75
InChI Key: AYTQESJMEAAUCB-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a fluorinated organosilicon compound characterized by a 4-chlorophenoxy group, a tetrafluoroethyl chain, and a trimethylsilyl moiety. Its molecular structure combines electronegative fluorine atoms, a chlorine-substituted aromatic ring, and a hydrophobic silane group, imparting unique physicochemical properties.

  • Fluorinated Groups: The tetrafluoroethyl segment enhances thermal stability and chemical inertness, common in high-performance materials .
  • Chlorophenoxy Group: The 4-chlorophenoxy substituent may influence reactivity in substitution or coupling reactions, similar to chlorophenyl-containing silanes .
  • Trimethylsilyl Moiety: This group typically increases volatility and hydrophobicity, making such compounds useful in surface modifications or as intermediates in organic synthesis .

Properties

IUPAC Name

[2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTQESJMEAAUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Cl)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF4OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is an organosilicon compound with notable biological activity due to its unique chemical structure. The compound features a chlorophenoxy group and a tetrafluoroethyl moiety attached to a trimethylsilane backbone, which imparts distinct properties that influence its interactions in biological systems.

  • Molecular Formula : C11H13ClF4OSi
  • Molecular Weight : 300.75 g/mol
  • Physical State : Liquid at room temperature
  • Density : Specific density data is not available but typically falls within the range of similar organosilicon compounds.
PropertyValue
Molecular FormulaC11H13ClF4OSi
Molecular Weight300.75 g/mol
Melting PointNot specified
Boiling PointNot specified
Flash PointNot specified

The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic reagent. The presence of the chlorophenoxy group enhances its reactivity towards electrophiles in biological systems. This characteristic allows the compound to participate in various biochemical reactions, potentially influencing metabolic pathways and interactions with biomolecules.

Case Studies and Research Findings

  • Nucleophilic Reactions : A study demonstrated that similar compounds with chlorophenoxy groups can effectively participate in nucleophilic substitution reactions, suggesting that this compound may exhibit similar reactivity in biological contexts .
  • Fluorinated Compounds in Drug Design : Research has shown that fluorinated organosilicon compounds can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability. This suggests potential applications for this compound in medicinal chemistry .
  • Environmental Impact Studies : Investigations into the environmental fate of chlorinated and fluorinated compounds indicate that such substances may accumulate in biological systems. Understanding their biological activity is crucial for assessing their ecological risks and potential therapeutic uses .

Applications

  • Medicinal Chemistry : Due to its nucleophilic characteristics, this compound could be employed as a building block for synthesizing novel pharmaceuticals.
  • Material Science : The compound's stability and reactivity make it suitable for developing high-performance materials used in various applications.

Comparison with Similar Compounds

(4-Chlorophenyl)methoxy-trimethylsilane (CAS 14856-74-7)

Structural Differences :

  • Replaces the tetrafluoroethyl group with a methoxy (-OCH₃) group.
  • Retains the 4-chlorophenyl and trimethylsilyl groups.

Property Comparison :

Property Target Compound (4-Chlorophenyl)methoxy-trimethylsilane
Molecular Formula C₁₁H₁₂ClF₄OSi C₁₀H₁₅ClO₃Si
Electron-Withdrawing Effects High (due to -CF₂CF₂-) Moderate (methoxy is electron-donating)
Hydrophobicity Higher (fluorine and silane synergy) Moderate
Applications Potential use in fluoropolymers, coatings Surface treatments, adhesives

The methoxy group in the analog reduces electronegativity, making it less resistant to oxidation compared to the tetrafluoroethyl-containing target compound. However, both compounds exhibit utility in hydrophobic coatings due to their silane groups .

1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether

Structural Differences :

  • Contains two fluorinated ethyl groups (tetrafluoroethyl and trifluoroethyl) linked via an ether.
  • Lacks the chlorophenoxy and silane moieties.

Key Findings :

  • Classified as a persistent, bioaccumulative, and toxic (PBT) substance due to its fully fluorinated structure .
  • Used in electronics as a solvent or dielectric fluid, leveraging its thermal stability.

Comparison :

Property Target Compound 1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether
Environmental Impact Likely lower bioaccumulation (silane group) High (PBT classification)
Reactivity More reactive (chlorophenoxy group) Inert (fully fluorinated)
Applications Specialty chemicals, intermediates Solvents, electronics

The target compound’s silane and chlorophenoxy groups may reduce environmental persistence compared to the fully fluorinated ether, though its fluorine content still warrants caution .

2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine Hydrochloride

Structural Differences :

  • Features a trifluoroethyl group attached to a methoxyphenyl ring and an amine hydrochloride.
  • No silane moiety.

Key Insights :

  • Used in pharmaceutical research due to amine functionality and fluorine-enhanced bioavailability .
  • Soluble in polar solvents (e.g., DMSO, methanol), unlike the hydrophobic target compound.

Comparison :

Property Target Compound 2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine HCl
Polarity Low (silane and fluorine) High (amine hydrochloride)
Bioactivity Limited (likely inert) High (pharmaceutical intermediate)
Synthesis Role Building block for materials Drug discovery

The target compound’s lack of polar groups limits its pharmaceutical utility but enhances its suitability for materials science .

Q & A

Q. What strategies ensure reproducibility when scaling reactions from mg to gram quantities?

  • Methodological Answer : Maintain strict stoichiometric control using syringe pumps for slow reagent addition. Optimize mixing efficiency via computational fluid dynamics (CFD) simulations. Track exothermicity with in-situ IR spectroscopy to prevent side reactions at larger scales .

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